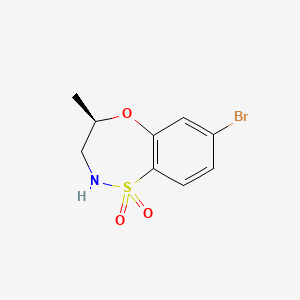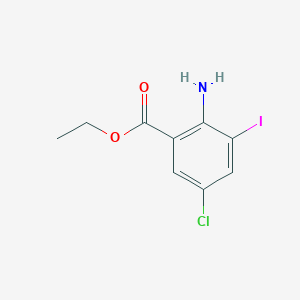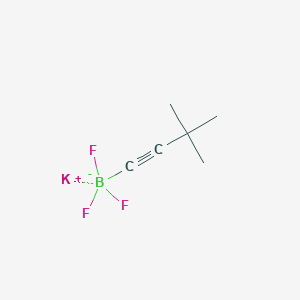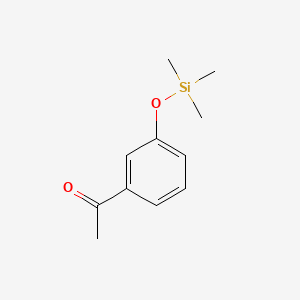![molecular formula C8H12ClFN2O B13471171 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride CAS No. 2866319-40-4](/img/structure/B13471171.png)
3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride: is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a propan-1-amine group via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride typically involves the following steps:
Formation of 2-Fluoropyridin-3-amine: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Ammonia (NH3), thiols (RSH), alkoxides (ROH)
Major Products:
Oxidation: Nitroso or nitro derivatives
Reduction: Amine derivatives
Substitution: Substituted pyridine derivatives
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine in the molecule can enhance its bioavailability and metabolic stability, making it a valuable candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of various therapeutic agents targeting specific biological pathways .
Industry: In the material science industry, this compound is used in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyridine ring can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . The amine group can participate in various biochemical reactions, including enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridin-3-amine
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride
Comparison: Compared to these similar compounds, 3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride is unique due to the presence of the propan-1-amine group connected via an oxygen atom. This structural feature can influence its chemical reactivity and biological activity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
2866319-40-4 |
|---|---|
Formule moléculaire |
C8H12ClFN2O |
Poids moléculaire |
206.64 g/mol |
Nom IUPAC |
3-(2-fluoropyridin-3-yl)oxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11FN2O.ClH/c9-8-7(3-1-5-11-8)12-6-2-4-10;/h1,3,5H,2,4,6,10H2;1H |
Clé InChI |
WADGKFKTYSHUQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)F)OCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)

![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
![Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)

![{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13471132.png)


![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate](/img/structure/B13471155.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)


